8-Dodecyn-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

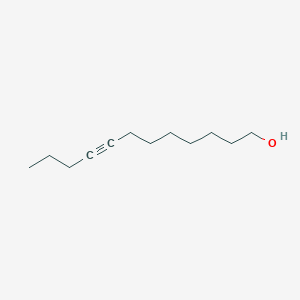

8-Dodecyn-1-ol is an organic compound with the molecular formula C12H22O It is an acetylenic alcohol, characterized by the presence of a triple bond between the eighth and ninth carbon atoms in its twelve-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Dodecyn-1-ol can be synthesized through several methods. One common approach involves the use of alkyne zipper reactions, where an internal alkyne is isomerized to a terminal position. This reaction typically requires strong alkaline conditions, such as sodium amide or potassium tert-butoxide, and is conducted at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dodecynes. This process uses metal catalysts like palladium or nickel under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Dodecyn-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dodecynoic acid using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to dodecanol using hydrogen gas in the presence of a metal catalyst.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium or nickel catalysts.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Dodecynoic acid.

Reduction: Dodecanol.

Substitution: Various substituted dodecynes depending on the reagents used.

Scientific Research Applications

Chemistry

8-Dodecyn-1-ol serves as a building block in organic synthesis. It is utilized in various chemical reactions such as:

- Oxidation : Converting to (Z)-8-dodecenal or (Z)-8-dodecenoic acid using oxidizing agents like potassium permanganate.

- Reduction : Transforming into dodecanol via hydrogenation.

- Substitution Reactions : The hydroxyl group can be replaced by various functional groups using halogenating agents.

| Reaction Type | Products | Reagents/Conditions |

|---|---|---|

| Oxidation | (Z)-8-Dodecenal, (Z)-8-Dodecenoic Acid | KMnO₄, CrO₃ |

| Reduction | Dodecanol | H₂ with Pd/C |

| Substitution | Halogenated Derivatives | Thionyl Chloride, PBr₃ |

Biology

In biological contexts, this compound is recognized for its role as a pheromone component in certain insect species. It activates olfactory receptors, influencing mating behaviors and communication among insects. Research indicates that exposure to this compound significantly alters male moth behavior, enhancing attraction to females emitting the pheromone.

A notable case study demonstrated that prolonged exposure to this compound resulted in an 80% reduction in electroantennogram responses in moths, highlighting its effectiveness in pheromone signaling.

Medicine

The potential therapeutic applications of this compound are being explored, particularly in developing new pharmaceuticals. Its biochemical properties may contribute to drug formulation and delivery systems due to its ability to interact with biological membranes.

Industry

In industrial applications, this compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. It is also being researched for its use in pest control strategies as a mating disruptor for agricultural pests.

Case Studies and Research Findings

- Insect Behavior Studies : Research has shown that the presence of this compound can significantly impact mating success among lepidopteran species. In laboratory settings, controlled exposure led to increased mating interactions among treated populations.

- Pest Control Applications : A study by SemiosBio Technologies evaluated the use of this compound as part of a semiochemical blend for disrupting pest mating patterns. Results indicated a marked decrease in pest populations when exposed to this compound.

- Pharmaceutical Research : Investigations into the pharmacokinetics of this compound suggest rapid absorption through olfactory pathways in insects, which could inform drug delivery methods targeting similar mechanisms.

Mechanism of Action

The mechanism of action of 8-Dodecyn-1-ol involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, which can modify biological molecules and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

- 9-Dodecyn-1-ol

- 10-Dodecyn-1-ol

- 11-Dodecyn-1-ol

Comparison: 8-Dodecyn-1-ol is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its isomers. For instance, 9-Dodecyn-1-ol and 10-Dodecyn-1-ol have their triple bonds at different positions, leading to variations in their chemical behavior and applications .

Biological Activity

8-Dodecyn-1-ol, a long-chain aliphatic alcohol, has garnered attention in various fields of research due to its potential biological activities. This article examines its biological activity, including its effects on pests, potential medicinal applications, and safety profile.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C12H24O

- CAS Number : 38363-29-0

- Molecular Weight : 184.32 g/mol

This compound features a terminal alcohol group attached to a dodecyn backbone, which contributes to its unique properties.

1. Pest Control Applications

This compound is primarily recognized for its use in pest management. It acts as a semiochemical, particularly in the control of the Oriental fruit moth (Grapholita molesta). Its efficacy as a mating disruptor is significant, as it interferes with the pheromone signaling pathways of target pests.

| Compound | Concentration (g/kg) | Function |

|---|---|---|

| (Z)-8-Dodecen-1-yl-acetate | 105.9 | Pheromone component |

| (E)-8-Dodecen-1-yl-acetate | 9.6 | Pheromone component |

| (Z)-8-Dodecen-1-ol | 1.5 | Pheromone component |

The product SEMIOS OFM PLUS, which contains these compounds, has been evaluated for its effectiveness in controlling Grapholita molesta on various fruit crops, including peaches and plums. The risk of phytotoxicity is considered negligible, indicating a favorable safety profile for agricultural use .

3. Potential Medicinal Applications

Emerging studies suggest that compounds related to this compound may have therapeutic benefits. For instance, the antidepressant activity of certain oxime derivatives has been noted in plant extracts containing similar long-chain alcohols, suggesting a possible avenue for further exploration in mental health treatments .

Safety Profile

The safety assessment of this compound indicates low toxicity levels in mammalian models. Studies have shown that acute oral toxicity exceeds 5000 mg/kg (Category IV), indicating it is practically nontoxic. Furthermore, no significant skin or eye irritation was reported at standard exposure levels .

Case Studies

Several case studies have explored the applications of this compound and related compounds:

Case Study 1: Efficacy in Pest Control

A field trial conducted using SEMIOS OFM PLUS demonstrated effective control over Grapholita molesta populations in peach orchards. The application resulted in a significant reduction in pest numbers without adverse effects on non-target species.

Case Study 2: Antimicrobial Activity

In vitro studies on similar long-chain alcohols revealed promising antimicrobial activity against Escherichia coli and Staphylococcus aureus. These findings warrant further investigation into the specific effects of this compound.

Properties

CAS No. |

41589-71-3 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

dodec-8-yn-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-3,6-12H2,1H3 |

InChI Key |

WRCSSJVAMYNHDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.